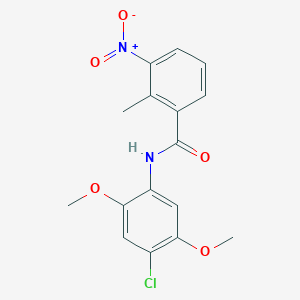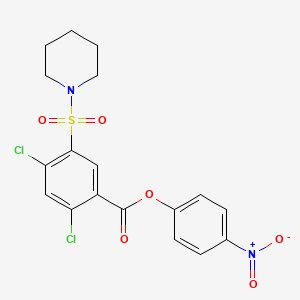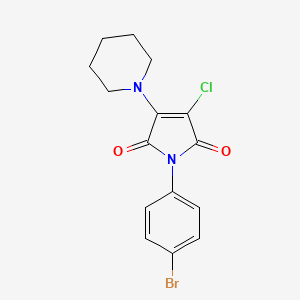
N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide (CDMN) is a chemical compound that has been widely studied for its potential applications in scientific research. CDMN belongs to the family of benzamide derivatives, which have been found to have a range of biological activities.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide has been shown to have potent antiproliferative effects against a range of cancer cell lines, including breast, lung, and colon cancer. This is thought to be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
In addition to its potential as an anticancer agent, N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide has also been studied for its neuroprotective effects. It has been shown to protect against oxidative stress-induced damage in neuronal cells, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. One proposed mechanism is that N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide inhibits the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cell signaling and survival. This inhibition leads to the activation of the tumor suppressor protein p53, which in turn induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide has been found to have a range of biochemical and physiological effects in cells. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide as a research tool is its potent antiproliferative effects against cancer cells. This makes it a valuable tool for studying the mechanisms of cell cycle regulation and apoptosis. However, one limitation of N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide is that it can be toxic to normal cells at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide. One area of interest is in the development of N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide analogs with improved potency and selectivity for cancer cells. Another area of research is in the investigation of the neuroprotective effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide, and its potential applications in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully elucidate the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide, and to identify potential targets for therapeutic intervention.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5/c1-9-10(5-4-6-13(9)19(21)22)16(20)18-12-8-14(23-2)11(17)7-15(12)24-3/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFUSNRPLJSVOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3743407.png)
![4-{[2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3743419.png)
![4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzoic acid](/img/structure/B3743421.png)



![4-[2-(4-morpholinyl)-2-oxoethyl]-3,5-morpholinedione](/img/structure/B3743446.png)
![2-chloro-5-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B3743464.png)


![N-cyclohexyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B3743475.png)

![4-bromo-3-[(diethylamino)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B3743487.png)
